molecular formula C16H15BrOS B1292961 4'-Bromo-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-57-9

4'-Bromo-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1292961
M. Wt: 335.3 g/mol
InChI Key: DDCCFGOYAYPFBS-UHFFFAOYSA-N
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Description

The compound 4'-Bromo-3-(2-thiomethylphenyl)propiophenone is not directly studied in the provided papers. However, related brominated compounds with similar structural motifs have been investigated. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, which shares the brominated aromatic characteristic with the compound of interest . Another related compound is the poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene), which was electropolymerized and studied for its electrochromic behavior . These studies provide insights into the behavior of brominated aromatic compounds, which could be extrapolated to understand the properties of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone.

Synthesis Analysis

The synthesis of related brominated compounds involves specific techniques to incorporate the bromine atoms into the aromatic rings. In the case of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, the synthesis method is not detailed in the abstract, but it is likely that a halogenation reaction was employed to introduce the bromine atoms . Similarly, the synthesis of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) involved electropolymerization, which suggests a method of forming a polymer from the monomer units, possibly also involving halogenation to introduce the bromine atoms .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using spectroscopic techniques and X-ray diffraction. For the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, spectroscopic methods such as FT-IR and UV-Vis were used alongside single-crystal X-ray diffraction to determine the structure . The intermolecular contacts were examined using Hirshfeld surfaces and fingerprint plots, which provide detailed information about the interactions within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds can be complex due to the presence of the electron-withdrawing bromine atoms. The study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol utilized DFT to optimize the geometry and analyze molecular electrostatic potential, Fukui function, and natural bond orbital analyses to understand the reactivity . Additionally, the interactions with DNA bases were investigated using the ECT method, which could be relevant for understanding the reactivity of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. The electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) was studied, revealing its ability to switch between colors with good optical contrast and fast switching times . This suggests that 4'-Bromo-3-(2-thiomethylphenyl)propiophenone may also exhibit interesting optical properties due to the bromine substituents. Stability and open circuit memory were also investigated, which are important for practical applications .

properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCCFGOYAYPFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644320
Record name 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2-thiomethylphenyl)propiophenone

CAS RN

898754-57-9
Record name 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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